MK-4074

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

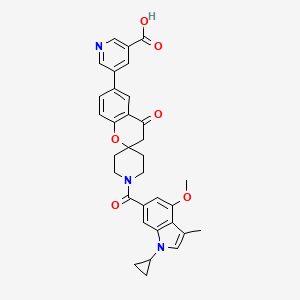

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O6/c1-19-18-36(24-4-5-24)26-13-21(14-29(41-2)30(19)26)31(38)35-9-7-33(8-10-35)15-27(37)25-12-20(3-6-28(25)42-33)22-11-23(32(39)40)17-34-16-22/h3,6,11-14,16-18,24H,4-5,7-10,15H2,1-2H3,(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBNGXLHMZSUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=CC(=C5)C6=CC(=CN=C6)C(=O)O)OC)C7CC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of MK-4074: A Liver-Targeted ACC Inhibitor for Metabolic Disorders

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific, dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2, enzymes that are critical regulators of fatty acid synthesis and oxidation. Developed as a therapeutic agent for metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD), this compound has demonstrated significant efficacy in reducing hepatic steatosis in both preclinical and clinical settings. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, with a focus on the experimental methodologies and key data that have defined its pharmacological profile. While showing promise in reducing liver fat, the development of this compound also revealed an unexpected increase in plasma triglycerides, a phenomenon that has provided valuable insights into the complex regulation of lipid metabolism.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent metabolic disorder characterized by the accumulation of excess fat in the liver (hepatic steatosis), which can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a key contributor to the pathogenesis of NAFLD. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in DNL, making it an attractive therapeutic target. ACC exists in two isoforms: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. The dual inhibition of both ACC1 and ACC2 is hypothesized to simultaneously decrease fatty acid synthesis and increase fatty acid oxidation, thereby reducing hepatic lipid accumulation.

This compound was identified through high-throughput screening as a potent and liver-specific inhibitor of both human ACC1 and ACC2.[1] Its liver specificity is attributed to its uptake by organic anion transporting polypeptides (OATPs) that are highly expressed in hepatocytes, and its subsequent excretion into the bile via the MRP2 efflux transporter.[1] This targeted delivery minimizes systemic exposure and potential off-target effects.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the activity of both ACC1 and ACC2.[1] This inhibition reduces the conversion of acetyl-CoA to malonyl-CoA. The reduction in cytosolic malonyl-CoA limits the substrate available for fatty acid synthesis, thereby decreasing DNL. The reduction of malonyl-CoA in the vicinity of the mitochondria relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This dual action of reducing lipogenesis and promoting fatty acid oxidation forms the basis of this compound's potential to ameliorate hepatic steatosis.

Figure 1: Mechanism of action of this compound on ACC1 and ACC2.

Preclinical Development

In Vitro Efficacy

The inhibitory activity of this compound against ACC1 and ACC2 was determined using purified recombinant enzymes.

-

Enzyme Source: Recombinant human ACC1 and ACC2 proteins were purified from FM3A or Sf9 cells expressing the recombinant enzymes via chelating chromatography, or from liver tissue using Softlink avidin resin chromatography.

-

Assay Buffer: The assay was conducted in a buffer containing 50 mM HEPES-Na (pH 7.5), 20 mM MgCl₂, 20 mM potassium citrate, 2 mM DTT, and 0.5 mg/mL BSA.

-

Reaction Mixture: Purified ACC protein was incubated with varying concentrations of this compound in the assay buffer. The enzymatic reaction was initiated by adding the substrates: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO₃, and 0.086 mM NaH¹⁴CO₃.

-

Incubation: The reaction mixture was incubated for 40 minutes at 37°C.

-

Measurement: The incorporation of ¹⁴C from NaH¹⁴CO₃ into the acid-stable product, malonyl-CoA, was measured to determine ACC activity.

-

Data Analysis: IC₅₀ values were calculated from the dose-response curves.

Cellular Assays

The effect of this compound on de novo lipogenesis (DNL) and fatty acid oxidation (FAO) was assessed in cultured hepatocytes.

-

Cell Culture: Primary hepatocytes were used for these assays.

-

Pre-incubation: Cells were pre-incubated with this compound for 1 hour.

-

DNL Assay: To measure DNL, cells were incubated for an additional 1-3 hours with 65-260 µM ¹⁴C-labeled acetate.

-

FAO Assay: To measure FAO, cells were incubated for an additional 1-3 hours with 0.018 mM ³H-labeled palmitate.

-

Measurement:

-

For the DNL assay, intracellular ¹⁴C-labeled lipids were extracted and measured.

-

For the FAO assay, the release of ³H-labeled fatty acids into the medium was measured.

-

In Vivo Animal Models

The in vivo efficacy of this compound was evaluated in male KKAy mice, a model of obesity, type 2 diabetes, and fatty liver.[1][2]

-

Animal Model: Male KKAy mice were used. These mice spontaneously develop obesity, hyperglycemia, hyperinsulinemia, and fatty liver, making them a relevant model for studying metabolic disorders.[2][3][4]

-

Housing: Mice were housed individually.

-

Drug Administration: this compound was administered as a single oral dose.

-

DNL Measurement (ex vivo liver slices):

-

Mice (n=10-11/group) were administered a single oral dose of this compound (0.3 to 3 mg/kg).

-

At specified time points post-dose, livers were dissected, and slices were prepared.

-

Liver slices were incubated in DMEM with 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.

-

The lipid fraction was extracted with a chloroform-methanol mixture (2:1) and saponified.

-

Radioactivity in the saponified lipid fraction was measured using a scintillation counter.

-

-

Plasma Ketone Measurement:

-

Mice (n=8/group) were administered a single oral dose of this compound (10 to 100 mg/kg).

-

Plasma total ketones, a surrogate marker for hepatic FAO, were measured at indicated times.

-

-

Statistical Analysis: Williams test or a two-tailed Student's t-test was used for statistical analysis.

Preclinical Data Summary

| Parameter | Value | Reference |

| In Vitro IC₅₀ (ACC1 & ACC2) | ~3 nM | [1] |

| In Vivo DNL Inhibition (KKAy mice) | ID₅₀ = 0.9 mg/kg (1 hr post-dose) | [1] |

| Hepatic DNL Reduction (30 mg/kg) | 83% at 4 hr, 70% at 8 hr, 51% at 12 hr | [1] |

| Plasma Ketone Increase (30 & 100 mg/kg) | 1.5 to 3-fold increase for up to 8 hr | [1] |

Clinical Development

Based on the promising preclinical data, this compound advanced to Phase 1 clinical trials in healthy subjects and patients with hepatic steatosis (NCT01431521).[5][6]

Phase 1 Study in Healthy Subjects

-

Study Population: Healthy young male subjects.

-

DNL Induction: DNL was induced by oral fructose loading.

-

DNL Measurement: The rate of DNL was estimated using a stable isotope labeling method with ¹³C-acetate.

-

Dosing: this compound was administered as a single 140 mg dose or as a divided dose of 70 mg twice daily.

Study in Patients with Hepatic Steatosis

-

Study Population: 30 male and female patients with hepatic steatosis, aged 18-60.

-

Randomization: Patients were randomized to one of three groups:

-

This compound: 200 mg twice daily

-

Pioglitazone: 30 mg once daily (active comparator)

-

Placebo

-

-

Treatment Duration: 4 weeks.

-

Primary Endpoint: Change in hepatic fat content, assessed by magnetic resonance imaging (MRI) using the 3-point Dixon method.

-

Secondary Endpoints: Changes in plasma triglycerides and other metabolic parameters.

Clinical Data Summary

| Parameter | This compound | Pioglitazone | Placebo | Reference |

| DNL Inhibition (Healthy Subjects) | ~91-96% | N/A | N/A | [5] |

| Change in Hepatic Fat (Patients) | -36% | -18% | +8.6% | [5][6] |

| Change in Plasma Triglycerides (Patients) | +200% | No significant change | No significant change | [5][6][7][8] |

The Hypertriglyceridemia Phenomenon

A significant and unexpected finding from the clinical trial was a substantial increase in plasma triglycerides in patients treated with this compound.[5][6][7][8] Further investigation in mice with liver-specific knockout of both ACC1 and ACC2 (ACC dLKO) revealed a similar phenotype, confirming that this effect was on-target.[5] The proposed mechanism for this hypertriglyceridemia is as follows:

-

Reduced Malonyl-CoA: Inhibition of ACC leads to a depletion of malonyl-CoA in the liver.

-

Impaired PUFA Synthesis: Malonyl-CoA is required for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs).

-

SREBP-1c Activation: The resulting PUFA deficiency leads to the activation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that regulates lipogenesis.

-

Increased VLDL Secretion: Activated SREBP-1c upregulates the expression of genes involved in triglyceride synthesis and very-low-density lipoprotein (VLDL) assembly and secretion, such as glycerol-3-phosphate acyltransferase 1 (GPAT1).[7][9][10]

-

Hypertriglyceridemia: The increased hepatic secretion of VLDL particles leads to elevated levels of triglycerides in the plasma.

Figure 2: Proposed pathway for this compound-induced hypertriglyceridemia.

Conclusion

The development of this compound represents a significant endeavor in targeting the ACC enzymes for the treatment of metabolic disorders. As a potent, liver-specific dual inhibitor, this compound demonstrated clear proof-of-concept by effectively reducing hepatic steatosis in humans. However, the on-target effect of inducing hypertriglyceridemia through the SREBP-1c pathway highlights the intricate and interconnected nature of lipid metabolism. The learnings from the this compound program have been invaluable for the field, informing the development of subsequent ACC inhibitors and other therapeutic strategies for NAFLD and related conditions. This technical guide provides a comprehensive summary of the key methodologies and data that have shaped our understanding of this compound's pharmacology, serving as a valuable resource for researchers and drug developers in the field of metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model-A Polygenic Mutation Model of Obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model – a Polygenic Mutation Model of Obese Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. | Sigma-Aldrich [merckmillipore.com]

- 9. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

MK-4074 and its Impact on Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2), key enzymes in the regulation of fatty acid metabolism. By inhibiting ACC, this compound effectively reduces the levels of malonyl-CoA, a critical regulator of both fatty acid synthesis and oxidation. This guide provides an in-depth technical overview of the mechanism of action of this compound, with a specific focus on its effects on fatty acid oxidation (FAO) pathways. It includes a summary of quantitative data from preclinical and clinical studies, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Hepatic steatosis, characterized by the accumulation of triglycerides in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD). A key contributor to this condition is an imbalance between fatty acid synthesis, uptake, and disposal through oxidation. Acetyl-CoA carboxylase (ACC) exists in two isoforms: ACC1, primarily located in the cytoplasm and involved in de novo lipogenesis (DNL), and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[1] this compound has been developed as a liver-targeted inhibitor of both ACC1 and ACC2 to address this metabolic imbalance.[2][3]

Mechanism of Action of this compound

This compound exerts its effects by potently inhibiting both ACC1 and ACC2 with an IC50 of approximately 3 nM.[4] This inhibition leads to a significant reduction in the intracellular concentration of malonyl-CoA. The decrease in malonyl-CoA has a dual impact on fatty acid metabolism:

-

Inhibition of De Novo Lipogenesis (DNL): Malonyl-CoA is a fundamental building block for the synthesis of new fatty acids. By reducing its availability, this compound directly suppresses the DNL pathway.

-

Stimulation of Fatty Acid Oxidation (FAO): Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, this compound relieves this inhibition, thereby promoting the uptake and oxidation of fatty acids in the mitochondria. This leads to an increase in the production of ketone bodies, such as β-hydroxybutyrate and acetoacetate, which serve as surrogate markers for hepatic FAO.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

| Parameter | Value | System | Reference |

| IC50 (ACC1) | ~3 nM | Human | [4] |

| IC50 (ACC2) | ~3 nM | Human | [4] |

Table 1: In Vitro Potency of this compound

| Parameter | Treatment | Effect | Model | Reference |

| De Novo Lipogenesis (DNL) | 0.3-3 mg/kg (single dose) | Dose-dependent decrease (ID50 = 0.9 mg/kg) | KKAy mice | [4] |

| Hepatic DNL | 30 mg/kg (single dose) | 83% reduction at 4h, 70% at 8h, 51% at 12h | KKAy mice | [4] |

| Plasma Total Ketones | 30 and 100 mg/kg (single dose) | 1.5 to 3-fold increase for up to 8h | KKAy mice | [4] |

Table 2: Preclinical In Vivo Efficacy of this compound in Mice

| Parameter | Treatment | Duration | Effect | Population | Reference |

| Fractional DNL | 140 mg (single dose) or 70 mg b.i.d. (7 days) | 7 days | ~96% and ~91% inhibition, respectively | Healthy subjects | [2] |

| Liver Triglycerides | 200 mg b.i.d. | 1 month | 36% reduction | Subjects with hepatic steatosis | [2][3] |

| Plasma Triglycerides | 200 mg b.i.d. | 1 month | 200% increase | Subjects with hepatic steatosis | [2][3] |

| Plasma Ketones (Acetoacetate and β-hydroxybutyrate) | 200 mg (single dose) | 8 hours | ~2.5-fold increase (fasted state) | Healthy subjects |

Table 3: Clinical Efficacy of this compound in Humans

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Mechanism of action of this compound on fatty acid metabolism.

Caption: Pathway leading to increased plasma triglycerides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects.

Fatty Acid Oxidation (FAO) Assay in Primary Hepatocytes

This protocol is adapted from methods using radiolabeled palmitate to measure FAO rates.[5][6][7]

Materials:

-

Primary hepatocytes

-

[1-14C]palmitic acid or [9,10-3H]palmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sodium Palmitate

-

Seahorse XF medium (or similar)

-

Perchloric acid (PCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Seed primary hepatocytes in collagen-coated 24-well plates at a density of 9 x 104 cells/well and allow them to attach.[5]

-

Preparation of Radiolabeled Palmitate-BSA Conjugate:

-

Prepare a stock solution of sodium palmitate.

-

Dry an appropriate amount of radiolabeled palmitic acid under nitrogen gas.

-

Resuspend the dried radiolabel in a small volume of NaOH and heat.

-

Add the radiolabeled palmitate to a pre-warmed solution of fatty acid-free BSA and incubate to allow for conjugation.[5][8]

-

-

Cell Treatment:

-

Measurement of FAO Products:

-

14CO2 Trapping (for [1-14C]palmitate):

-

Stop the reaction by adding perchloric acid.

-

Trap the released 14CO2 on a filter paper soaked in a strong base (e.g., NaOH) placed above the well.

-

Transfer the filter paper to a scintillation vial with scintillation fluid and measure radioactivity.[5]

-

-

Acid-Soluble Metabolites (ASM) (for [1-14C]palmitate or 3H-palmitate):

-

-

Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate in each well.

De Novo Lipogenesis (DNL) Assay in Primary Hepatocytes

This protocol is adapted from methods using radiolabeled acetate to measure DNL rates.[5][9]

Materials:

-

Primary hepatocytes

-

[14C]acetate or [3H]acetate

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

0.1 N HCl

-

Chloroform:methanol (2:1, v/v)

-

Scintillation fluid and counter

Procedure:

-

Cell Plating and Serum Starvation: Plate hepatocytes as described for the FAO assay. Prior to the assay, serum-starve the cells overnight to reduce baseline lipogenesis.[5]

-

Cell Treatment:

-

Lipid Extraction:

-

Wash the cells with PBS.

-

Lyse the cells with 0.1 N HCl.

-

Transfer the lysate to a new tube and add chloroform:methanol (2:1) to extract the lipids.

-

Vortex and centrifuge to separate the phases.[5]

-

-

Measurement of Incorporated Radiolabel:

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent and resuspend the lipid residue in scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate.

Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This assay measures the enzymatic activity of CPT1 in isolated mitochondria or tissue homogenates.[10][11]

Materials:

-

Isolated mitochondria or tissue homogenate

-

[14C]L-carnitine

-

Palmitoyl-CoA

-

Assay buffer (containing Tris-HCl, EDTA, and other necessary components)

-

Malonyl-CoA (for inhibition studies)

-

Butanol

-

Scintillation fluid and counter

Procedure:

-

Sample Preparation: Isolate mitochondria from liver tissue or prepare a tissue homogenate.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, palmitoyl-CoA, and the sample.

-

Initiation of Reaction: Start the reaction by adding [14C]L-carnitine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination and Extraction: Stop the reaction by adding perchloric acid. Extract the radiolabeled palmitoylcarnitine product with butanol.

-

Measurement: Transfer the butanol phase to a scintillation vial and measure radioactivity.

-

Data Analysis: Calculate CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of protein. To determine malonyl-CoA sensitivity, perform the assay in the presence of varying concentrations of malonyl-CoA.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols.

Caption: Workflow for the Fatty Acid Oxidation (FAO) Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mouselivercells.com [mouselivercells.com]

- 9. tno-pharma.com [tno-pharma.com]

- 10. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of Carnitine Palmitoyltransferase 1 Improves Renal Function and Attenuates Tissue Damage after Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MK-4074 on Hepatic Malonyl-CoA Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of MK-4074, a liver-specific acetyl-CoA carboxylase (ACC) inhibitor, with a core focus on its impact on malonyl-CoA levels in the liver. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction to this compound and its Target: Acetyl-CoA Carboxylase

This compound is a potent, liver-targeted small molecule that dually inhibits both isoforms of acetyl-CoA carboxylase: ACC1 and ACC2.[1] ACC is a critical enzyme in lipid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key regulatory molecule with two primary roles in the liver:

-

It is the primary building block for de novo lipogenesis (DNL), the process of synthesizing new fatty acids.

-

It allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid β-oxidation (FAO) in the mitochondria.

By inhibiting ACC, this compound aims to simultaneously reduce DNL and promote FAO, making it a therapeutic candidate for conditions such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2]

Quantitative Impact of this compound on Hepatic Malonyl-CoA

This compound has been shown to dose-dependently reduce the concentration of malonyl-CoA in the liver. The following table summarizes the findings from a key preclinical study.

| This compound Dose (mg/kg) | Effect on Hepatic Malonyl-CoA Levels in Mice | Reference |

| 10 | Significant reduction | Savage et al., 2024[3] |

| 30 | Further significant reduction | Savage et al., 2024[3] |

| 100 | Maximal reduction observed | Savage et al., 2024[3] |

Note: The data is based on measurements taken 2 hours after oral administration in wild-type mice. The precise quantitative values from the graphical data are represented here descriptively.

The in-vitro inhibitory concentration (IC50) of this compound for both human ACC1 and ACC2 is approximately 3 nM, highlighting its high potency.

Signaling Pathway of this compound Action

The inhibition of ACC by this compound initiates a cascade of metabolic changes within the hepatocyte. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound in the liver.

Experimental Protocols

The accurate quantification of malonyl-CoA in liver tissue is crucial for evaluating the efficacy of ACC inhibitors like this compound. The following is a generalized protocol based on high-performance liquid chromatography/mass spectrometry (HPLC/MS) methods.

Protocol: Quantification of Malonyl-CoA in Liver Tissue by HPLC/MS

1. Tissue Collection and Homogenization:

- Excise liver tissue from the subject and immediately freeze in liquid nitrogen to halt metabolic activity.

- Store samples at -80°C until analysis.

- Weigh the frozen tissue and homogenize in a cold 10% trichloroacetic acid solution to precipitate proteins and extract small molecules.

2. Extraction and Isolation:

- Centrifuge the homogenate to pellet the precipitated protein.

- Collect the supernatant containing the acid-soluble metabolites, including malonyl-CoA.

- Isolate acyl-CoAs from the supernatant using a reversed-phase solid-phase extraction (SPE) column.

- Wash the SPE column to remove interfering substances.

- Elute the acyl-CoAs from the column.

3. HPLC Separation:

- Inject the eluted sample into an HPLC system equipped with a suitable reversed-phase column.

- Employ a gradient elution with a mobile phase containing an ion-pairing agent to achieve separation of the different acyl-CoA species.

4. Mass Spectrometry Detection and Quantification:

- Interface the HPLC system with a mass spectrometer (e.g., a triple quadrupole instrument) operating in electrospray ionization (ESI) mode.

- Monitor for the specific mass-to-charge ratio (m/z) of malonyl-CoA.

- Quantify the amount of malonyl-CoA in the sample by comparing its peak area to that of a known concentration of an internal standard (e.g., [13C3]malonyl-CoA) that was added at the beginning of the extraction process.

- Generate a standard curve with multiple points of known malonyl-CoA concentrations to ensure accuracy.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for malonyl-CoA quantification.

Downstream Consequences of Malonyl-CoA Reduction

The reduction of hepatic malonyl-CoA by this compound has significant downstream metabolic consequences. While the primary intended effects are beneficial for treating hepatic steatosis, off-target effects have been observed.

-

Reduction of Hepatic Steatosis: The inhibition of DNL and the promotion of FAO lead to a decrease in the accumulation of triglycerides in the liver.[1]

-

Hypertriglyceridemia: An unexpected finding in both preclinical and clinical studies is an increase in plasma triglycerides following this compound administration.[1] This has been attributed to the role of malonyl-CoA in the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs). A reduction in PUFAs leads to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn increases the expression of genes involved in VLDL (very-low-density lipoprotein) secretion, leading to hypertriglyceridemia.

The logical relationship between these effects is visualized below.

Caption: Downstream consequences of reduced hepatic malonyl-CoA.

Conclusion

This compound effectively reduces hepatic malonyl-CoA levels in a dose-dependent manner, leading to a reduction in hepatic steatosis through the dual mechanism of inhibiting de novo lipogenesis and promoting fatty acid oxidation. However, the profound reduction in malonyl-CoA also impacts other metabolic pathways, leading to hypertriglyceridemia. A thorough understanding of these mechanisms is critical for the continued development and clinical application of ACC inhibitors. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers in this field.

References

- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatic Malonyl-CoA Synthesis Restrains Gluconeogenesis by Suppressing Fat Oxidation, Pyruvate Carboxylation, and Amino Acid Availability - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of MK-4074: A Liver-Specific Dual ACC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-4074 is a potent and liver-specific small molecule inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2).[1][2] By dual-targeting these key enzymes in the fatty acid synthesis pathway, this compound has demonstrated a significant impact on lipid metabolism. Preclinical and clinical investigations have revealed its capacity to robustly inhibit de novo lipogenesis (DNL) and reduce hepatic steatosis.[2][3] However, its pharmacological profile is also characterized by an unexpected elevation in plasma triglycerides, a phenomenon linked to the activation of the sterol regulatory element-binding protein-1c (SREBP-1c) pathway.[3][4] This technical guide provides a comprehensive overview of the pharmacological data on this compound, detailed experimental methodologies, and a visualization of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting ACC1 and ACC2, the enzymes responsible for the conversion of acetyl-CoA to malonyl-CoA. This is the rate-limiting step in de novo fatty acid synthesis.[5][6] ACC1 is primarily located in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is found on the outer mitochondrial membrane and its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[5][7] By inhibiting both isoforms, this compound simultaneously reduces fatty acid synthesis and promotes fatty acid oxidation.[5]

The liver specificity of this compound is a key feature, attributed to its uptake by organic anion transporting polypeptides (OATPs) which are highly expressed in hepatocytes, and its subsequent excretion into the bile via the multidrug resistance-associated protein 2 (MRP2) efflux transporter.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 Value | Source |

| Acetyl-CoA Carboxylase 1 (ACC1) | ~3 nM | [1][2] |

| Acetyl-CoA Carboxylase 2 (ACC2) | ~3 nM | [1][2] |

Table 2: In Vivo Efficacy of this compound in KKAy Mice

| Parameter | Dose | Effect | Source |

| Hepatic De Novo Lipogenesis (DNL) | 0.3-3 mg/kg (single oral dose) | ID50 = 0.9 mg/kg (1 hr post-administration) | [1][2] |

| Hepatic DNL | 30 mg/kg (single oral dose) | 83% reduction at 4 hr, 70% at 8 hr, 51% at 12 hr | [1][2] |

| Plasma Total Ketones | 30 and 100 mg/kg (single oral doses) | 1.5 to 3-fold increase for up to 8 hr | [1][2] |

Table 3: Clinical Pharmacology of this compound in Humans

| Study Population | Dose | Effect on De Novo Lipogenesis (DNL) | Effect on Hepatic Triglycerides | Effect on Plasma Triglycerides | Source |

| Healthy Subjects | 140 mg (single dose) | ~96% inhibition | Not Assessed | Not Reported | [2][8] |

| Healthy Subjects | 70 mg b.i.d. (for 7 days) | ~91% inhibition | Not Assessed | Not Reported | [2][8] |

| Patients with Hepatic Steatosis | 200 mg b.i.d. (for 4 weeks) | Lowered lipogenesis | 36% reduction | ~200% increase | [2][3][4][8] |

Experimental Protocols

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay determines the in vitro potency of this compound against purified ACC enzymes.

-

Enzyme Source: Recombinant human ACC1 and ACC2 proteins are purified from expression systems like Sf9 cells or FM3A cells.[8]

-

Assay Buffer Composition: A typical assay buffer contains 50 mM HEPES-Na (pH 7.5), 20 mM MgCl₂, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA, 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO₃, and 0.086 mM NaH¹⁴CO₃.[2][8]

-

Procedure:

-

Purified ACC protein is incubated with varying concentrations of this compound in the assay buffer.

-

The reaction is initiated by the addition of the substrates.

-

The mixture is incubated for 40 minutes at 37°C.[8]

-

The amount of radiolabeled malonyl-CoA formed from the incorporation of ¹⁴C-bicarbonate is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular De Novo Lipogenesis (DNL) Assay

This assay measures the rate of new fatty acid synthesis in cultured cells.

-

Cell Culture: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are used.

-

Procedure:

-

Cells are pre-incubated with this compound for 1 hour.[2]

-

Following pre-incubation, cells are incubated for an additional 1-3 hours with a medium containing a radiolabeled precursor, typically ¹⁴C-labeled acetate (e.g., 65-260 µM).[2]

-

After the incubation period, the cells are washed and lipids are extracted using a solvent mixture (e.g., chloroform:methanol).

-

The amount of ¹⁴C incorporated into the lipid fraction is measured by scintillation counting to determine the rate of DNL.

-

Cellular Fatty Acid Oxidation (FAO) Assay

This assay quantifies the rate at which fatty acids are broken down to produce energy.

-

Cell Culture: Primary hepatocytes or relevant cell lines are used.

-

Procedure:

-

Cells are pre-incubated with this compound for 1 hour.[2]

-

Subsequently, cells are incubated for 1-3 hours with a medium containing a radiolabeled fatty acid, such as ³H-labeled palmitate (e.g., 0.018 mM).[2]

-

The rate of FAO is determined by measuring the amount of ³H-labeled water released into the culture medium as a result of the beta-oxidation process.

-

Animal Studies in KKAy Mice

These in vivo studies assess the efficacy of this compound in a mouse model of obesity and type 2 diabetes.

-

Animal Model: Male KKAy mice, which spontaneously develop obesity, type 2 diabetes, and fatty liver, are used.[1][2]

-

Drug Administration: this compound is administered orally at various doses.[1][2]

-

DNL Measurement:

-

At a specified time after drug administration, a radiolabeled precursor (e.g., ³H₂O or ¹⁴C-acetate) is administered.

-

After a set period, the animals are euthanized, and the liver is harvested.

-

Lipids are extracted from the liver, and the incorporation of the radiolabel into the fatty acid fraction is measured to determine the rate of hepatic DNL.

-

-

Plasma Ketone Measurement: Blood samples are collected at various time points after drug administration to measure the levels of plasma ketones, which serve as a surrogate marker for hepatic FAO.[1][2]

Signaling Pathways and Experimental Workflows

References

- 1. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tno-pharma.com [tno-pharma.com]

- 4. β-oxidation assay [macdougald.lab.medicine.umich.edu]

- 5. mouselivercells.com [mouselivercells.com]

- 6. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of ACC1 and ACC2 Inhibition by MK-4074 in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific, dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2). These enzymes play pivotal roles in the regulation of fatty acid metabolism. ACC1 is a cytosolic enzyme that catalyzes the rate-limiting step in de novo lipogenesis (DNL), the synthesis of fatty acids from acetyl-CoA. ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, is a key allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting both isoforms, this compound was developed to simultaneously decrease fatty acid synthesis and increase fatty acid oxidation, making it a promising therapeutic candidate for metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Preclinical and early clinical studies have demonstrated the potent effects of this compound on hepatic lipid metabolism. However, clinical development also revealed an unexpected and significant elevation in plasma triglycerides, a phenomenon that has been mechanistically elucidated. This technical guide provides an in-depth overview of the role of ACC1 and ACC2 inhibition by this compound in metabolic regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Introduction to ACC1, ACC2, and this compound

Acetyl-CoA carboxylases (ACCs) are biotin-dependent enzymes that catalyze the carboxylation of acetyl-CoA to produce malonyl-CoA.[1] In mammals, two isoforms, ACC1 and ACC2, are expressed from two different genes, ACACA and ACACB, respectively.[2]

-

ACC1 is predominantly found in the cytosol of lipogenic tissues like the liver and adipose tissue. The malonyl-CoA produced by ACC1 serves as the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN).[1][3]

-

ACC2 is localized to the outer mitochondrial membrane, where it generates a distinct pool of malonyl-CoA that acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1).[1][3] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix for β-oxidation.[4]

This subcellular localization and function position ACC1 and ACC2 as critical regulators of the balance between fatty acid synthesis and oxidation.

This compound is a small molecule inhibitor designed to be liver-specific, which is achieved through its interaction with organic anion-transporting polypeptides (OATPs) that are highly expressed on hepatocytes.[5][6] Its dual inhibitory action on both ACC1 and ACC2 was intended to provide a synergistic therapeutic effect for fatty liver disease by simultaneously reducing the production and promoting the breakdown of fatty acids in the liver.[5]

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the inhibitory potency and metabolic effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Source |

| IC50 for human ACC1 | ~3 nM | [5][6] |

| IC50 for human ACC2 | ~3 nM | [5][6] |

Table 2: In Vivo Efficacy of this compound in KKAy Mice

| Parameter | Dose | Effect | Time Point | Source |

| Hepatic De Novo Lipogenesis (DNL) | 0.3 - 3 mg/kg (single oral dose) | Dose-dependent decrease (ID50 = 0.9 mg/kg) | 1 hour post-dose | [5][6] |

| 30 mg/kg (single oral dose) | 83% reduction | 4 hours post-dose | [5] | |

| 70% reduction | 8 hours post-dose | [5] | ||

| 51% reduction | 12 hours post-dose | [5] | ||

| Plasma Total Ketones | 30 and 100 mg/kg (single oral dose) | 1.5 to 3-fold increase | Up to 8 hours | [5] |

Table 3: Clinical Effects of this compound in Humans

| Population | Treatment | Effect on Hepatic DNL | Effect on Hepatic Triglycerides | Effect on Plasma Triglycerides | Source |

| Healthy Subjects | 140 mg (single or divided dose) for 7 days | ~91-96% inhibition | Not reported | Not reported | [5] |

| Patients with Hepatic Steatosis | 200 mg twice daily for 4 weeks | Lowered lipogenesis | 36% reduction | ~200% increase | [5][7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro ACC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ACC1 and ACC2.

Protocol:

-

Enzyme Source: Recombinant human ACC1 and ACC2 proteins are purified from expression systems like Sf9 cells or FM3A cells.[6]

-

Assay Buffer: The assay is conducted in a buffer containing 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, and 0.5 mg/mL BSA.[6]

-

Substrates: The reaction mixture includes 5 mM ATP, 250 µM acetyl-CoA, and 4.1 mM NaHCO₃, with 0.086 mM NaH¹⁴CO₃ as a tracer.[6]

-

Incubation: Purified ACC enzyme is pre-incubated with varying concentrations of this compound.[6]

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of substrates and incubated for 40 minutes at 37°C. The reaction is then terminated.

-

Measurement: The incorporation of ¹⁴C from NaH¹⁴CO₃ into the acid-stable product, malonyl-CoA, is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Ex Vivo Hepatic De Novo Lipogenesis (DNL) Assay in Mice

Objective: To measure the effect of orally administered this compound on the rate of DNL in the liver of KKAy mice.

Protocol:

-

Animal Model: Male KKAy mice, a model for obesity and type 2 diabetes, are used.[5]

-

Dosing: Mice are orally administered with this compound at specified doses.[5]

-

Liver Slice Preparation: At designated time points post-dosing, mice are euthanized, and livers are immediately dissected. Liver slices are prepared.[5]

-

Incubation with Tracer: The liver slices are incubated in Dulbecco's Modified Eagle Medium (DMEM) containing 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.[5]

-

Lipid Extraction: The lipid fraction is extracted from the liver slices using a chloroform-methanol mixture (2:1).[5]

-

Saponification and Measurement: The extracted lipids are saponified, and the radioactivity in the saponified lipid fraction is measured using a scintillation counter to quantify the rate of DNL.[5]

Measurement of Plasma Ketones in Mice

Objective: To assess the effect of this compound on hepatic fatty acid oxidation by measuring a surrogate biomarker, plasma ketones.

Protocol:

-

Animal Model and Dosing: Male KKAy mice are orally administered with this compound.[5]

-

Blood Collection: Blood samples are collected at various time points after dosing.

-

Ketone Measurement: Plasma levels of total ketone bodies (acetoacetate and β-hydroxybutyrate) are measured using a commercially available kit.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key metabolic pathways regulated by ACC1 and ACC2 and the mechanism of action of this compound.

Caption: Dual roles of ACC1 and ACC2 in regulating fatty acid metabolism.

References

- 1. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 3. Regulator of fatty acid metabolism, acetyl CoA carboxylase 1 (ACC1), controls T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vivo Administration of MK-4074 in KKAy Mice

Introduction

MK-4074 is a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and ACC2, with IC₅₀ values of approximately 3 nM for both isoforms.[1] It functions by blocking the synthesis of malonyl-CoA, a critical molecule in fatty acid metabolism. This inhibition is intended to simultaneously reduce de novo lipogenesis (DNL) and stimulate fatty acid oxidation (FAO), making it a therapeutic candidate for conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[2][3][4] this compound's liver specificity is achieved through its uptake by organic anion transporting polypeptides (OATPs) exclusive to hepatocytes.[1][5]

The KKAy mouse is a widely used polygenic model for obese type 2 diabetes.[2][6][7] These mice develop hyperglycemia, hyperinsulinemia, and insulin resistance, closely mimicking the metabolic phenotype of the human disease.[8][9] This makes them a suitable model for evaluating the in vivo efficacy and mechanism of action of metabolic drugs like this compound.

Mechanism of Action

This compound exerts its effects by inhibiting the two isoforms of Acetyl-CoA Carboxylase:

-

ACC1 Inhibition: Primarily cytosolic, ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in DNL.[10] By inhibiting ACC1, this compound reduces the synthesis of new fatty acids in the liver.[2]

-

ACC2 Inhibition: Located on the outer mitochondrial membrane, ACC2 produces a localized pool of malonyl-CoA that allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1).[4] CPT1 is essential for transporting long-chain fatty acids into the mitochondria for oxidation. Inhibition of ACC2 by this compound decreases malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.[4]

A notable consequence of profound ACC inhibition is an unexpected increase in plasma triglycerides.[3][5] This is thought to result from reduced levels of malonyl-CoA, which is necessary for elongating essential fatty acids to form polyunsaturated fatty acids (PUFAs).[5] The resulting PUFA deficiency can activate Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a transcription factor that increases the production and secretion of very-low-density lipoprotein (VLDL), leading to hypertriglyceridemia.[5][11]

Quantitative Data Summary

The following tables summarize the reported effects of single-dose oral administration of this compound on key metabolic parameters in male KKAy mice.

Table 1: Dose-Dependent Inhibition of Hepatic De Novo Lipogenesis (DNL)

| This compound Dose (oral) | DNL Inhibition | Time Post-Administration |

|---|---|---|

| 0.3 - 3 mg/kg | ID₅₀ = 0.9 mg/kg | 1 hour |

Data sourced from studies on male KKAy mice.[1][5]

Table 2: Time-Course of Hepatic DNL Inhibition with 30 mg/kg this compound

| Time Post-Administration | DNL Inhibition (%) |

|---|---|

| 4 hours | 83% |

| 8 hours | 70% |

| 12 hours | 51% |

Data sourced from studies on male KKAy mice.[1][5]

Table 3: Effect on Plasma Ketones (Surrogate for Fatty Acid Oxidation)

| This compound Dose (oral) | Effect on Plasma Total Ketones | Duration of Effect |

|---|---|---|

| 30 mg/kg | ~1.5 to 3-fold increase | Up to 8 hours |

| 100 mg/kg | ~1.5 to 3-fold increase | Up to 8 hours |

Data sourced from studies on male KKAy mice.[1][5]

Experimental Protocols

Protocol 1: Single-Dose Oral Administration for Pharmacodynamic Assessment

This protocol details the procedure for administering a single dose of this compound to KKAy mice to assess its acute effects on hepatic DNL and plasma ketones.

Materials:

-

Male KKAy mice

-

This compound

-

Vehicle (e.g., distilled water, or a formulation of DMSO, PEG300, Tween-80, and saline[1])

-

Oral gavage needles

-

Standard laboratory equipment for blood collection and tissue harvesting

Procedure:

-

Animal Acclimation:

-

Dosing:

-

Sample Collection and Analysis:

-

At specified time points post-administration (e.g., 1, 4, 8, 12 hours), collect samples for analysis.[5]

-

For Plasma Ketone Measurement: Collect blood samples at indicated times. Analyze plasma for total ketone bodies.[1][5][12]

-

For Ex Vivo Hepatic DNL Measurement: i. Euthanize mice at the designated time point. ii. Immediately dissect the liver and prepare liver slices.[5][12] iii. Incubate the liver slices in DMEM containing 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.[5] iv. Extract the lipid fraction from the slices using a chloroform-methanol mixture (2:1).[5] v. Saponify the lipid fraction and measure radioactivity using a scintillation counter to quantify DNL.[5]

-

Protocol 2: Chronic Administration Protocol (Representative)

While specific chronic studies in KKAy mice were not detailed in the search results, the following protocol is adapted from a 4-week study using this compound in C57BL/6J mice on a high-fat/high-sucrose diet, which can serve as a template.[1][5]

Materials:

-

Male KKAy mice

-

This compound

-

Vehicle

-

Specialized diet (if applicable, e.g., high-fat diet)

-

Oral gavage needles

-

Equipment for metabolic assessments (e.g., glucose meters, scales) and terminal sample collection.

Procedure:

-

Animal and Diet Acclimation:

-

Chronic Dosing:

-

Administer this compound (e.g., 10 or 30 mg/kg/day) or vehicle orally once daily for the duration of the study (e.g., 4 weeks).[5]

-

-

In-Life Monitoring:

-

Monitor body weight, food intake, and blood glucose levels regularly (e.g., weekly).[6]

-

-

Terminal Procedures:

-

At the end of the treatment period, perform terminal procedures.

-

Collect blood for analysis of plasma triglycerides, insulin, and other metabolic markers.

-

Euthanize mice and harvest tissues (e.g., liver).

-

Analyze liver weight and measure liver triglyceride concentrations.[5]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Impact of Diet on the KK-Ay Mouse Model of Type 2 Diabetes - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 7. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model-A Polygenic Mutation Model of Obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model – a Polygenic Mutation Model of Obese Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Obese and diabetic KKAy mice show increased mortality but improved cardiac function following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wjgnet.com [wjgnet.com]

- 12. EXPERIMENTAL MODEL AND SUBJECT DETAILS [bio-protocol.org]

Application Note: Cell-Based Assay for Measuring Acetyl-CoA Carboxylase (ACC) Inhibition with MK-4074

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. It exists in two isoforms, ACC1 and ACC2, which catalyze the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL).[1][2] ACC1 is primarily located in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is found on the outer mitochondrial membrane and regulates fatty acid oxidation (FAO).[1] Dysregulation of ACC activity is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, as well as in cancer.[1][3] Consequently, ACC has emerged as a promising therapeutic target.

MK-4074 is a potent, liver-specific dual inhibitor of ACC1 and ACC2.[4][5] Its liver specificity is attributed to its uptake by organic anion transport proteins (OATPs) present on hepatocytes.[5] This application note provides a detailed protocol for a cell-based assay to measure the inhibition of ACC by this compound, focusing on the quantification of DNL in cultured hepatocytes.

Quantitative Data

The inhibitory potency of this compound against ACC1 and ACC2 has been determined in various assay formats. The following table summarizes the reported IC50 values.

| Assay Type | Target | IC50 (nM) | Reference |

| Enzymatic Assay | ACC1 | ~3 | [4][5] |

| Enzymatic Assay | ACC2 | ~3 | [4][5] |

| Cell-Based DNL Assay (HepG2 cells) | ACC1/2 | Not explicitly stated, but GS-0976 (another ACC inhibitor) has an IC50 of 2.1 nM for ACC1 and 6.1 nM for ACC2 in this cell line. | [6] |

Note: IC50 values in cell-based assays can differ from those in enzymatic assays due to factors such as cell permeability, compound metabolism, and engagement with cellular signaling pathways.[7]

Experimental Protocols

Protocol 1: Cell-Based De Novo Lipogenesis (DNL) Assay Using Radiolabeled Acetate

This protocol describes the measurement of DNL in cultured hepatocytes by quantifying the incorporation of [¹⁴C]-acetate into newly synthesized lipids.

Materials:

-

Hepatocyte cell line (e.g., HepG2, primary hepatocytes)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (or other ACC inhibitors)

-

[¹⁴C]-sodium acetate

-

Scintillation cocktail

-

Scintillation counter

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

-

Nitrogen gas supply

Procedure:

-

Cell Seeding: Seed hepatocytes in a 12-well or 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in a cell culture medium to achieve the desired final concentrations.

-

Aspirate the old medium from the cells and wash once with PBS.

-

Add the medium containing the different concentrations of this compound (and a vehicle control) to the respective wells.

-

Pre-incubate the cells with the compound for 1 hour at 37°C and 5% CO₂.[4]

-

-

Radiolabeling:

-

Lipid Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add the lipid extraction solvent to each well and incubate for 30 minutes with gentle agitation to lyse the cells and solubilize the lipids.

-

Collect the solvent from each well into a clean tube.

-

-

Quantification:

-

Evaporate the solvent under a stream of nitrogen gas.

-

Re-dissolve the lipid residue in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration in each well (optional but recommended).

-

Calculate the percentage of DNL inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a suitable software package.

-

Visualizations

ACC Signaling Pathway

The following diagram illustrates the central role of ACC in fatty acid metabolism and its regulation by key signaling pathways.

Caption: ACC is allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs. It is also regulated by phosphorylation via AMPK (inhibition) and activation through the PI3K/Akt/mTOR pathway.[1][3][8] this compound directly inhibits ACC activity.

Experimental Workflow for DNL Assay

This diagram outlines the key steps of the cell-based de novo lipogenesis assay.

Caption: Workflow for measuring de novo lipogenesis inhibition.

References

- 1. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Cancer Metabolism and Signaling Transduction - PMC [pmc.ncbi.nlm.nih.gov]

MK-4074: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), key enzymes in the fatty acid synthesis pathway.[1][2] This document provides detailed application notes and protocols for the experimental use of this compound, including its preparation for in vitro and in vivo studies, and methodologies for key assays.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 565.62 g/mol | [3] |

| Formula | C₃₃H₃₁N₃O₆ | [3] |

| CAS Number | 1039758-22-9 | [3] |

| Appearance | Solid, light yellow to yellow | [3] |

| IC₅₀ | Approximately 3 nM for both ACC1 and ACC2 | [1][3] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting ACC1 and ACC2, the rate-limiting enzymes in de novo lipogenesis (DNL).[4][5] ACC1 is primarily cytosolic and involved in the synthesis of fatty acids. ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), which is essential for fatty acid oxidation (FAO).[6] By inhibiting both isoforms, this compound reduces fatty acid synthesis and promotes fatty acid oxidation.[1][6]

However, prolonged inhibition of ACC can lead to an unexpected increase in plasma triglycerides.[2][5][6][7] This is due to a reduction in hepatic polyunsaturated fatty acids, which in turn activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2][8] Activated SREBP-1c upregulates the expression of genes involved in VLDL (Very Low-Density Lipoprotein) secretion, leading to hypertriglyceridemia.[2][8]

Caption: Signaling pathway of this compound in hepatocytes.

Preparation of this compound for Experimental Use

In Vitro Stock Solutions

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[3]

Protocol:

-

Use newly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can significantly impact solubility.[3]

-

To prepare a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of DMSO.[3]

-

Ultrasonication may be required to fully dissolve the compound.[3]

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]

-

Store aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[3]

| Concentration | Solvent | Mass of this compound for 1 mL | Molarity (mM) |

| 1 mM | DMSO | 0.56562 mg | 1 |

| 10 mM | DMSO | 5.6562 mg | 10 |

| 50 mg/mL | DMSO | 50 mg | 88.40 |

In Vivo Formulations

For oral administration in animal studies, this compound can be formulated as a suspension. Two common vehicle formulations are provided below.[3]

Protocol 1: PEG300/Tween-80/Saline Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]

-

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

-

Add 40% of the final volume of PEG300 and mix thoroughly.[3]

-

Add 5% of the final volume of Tween-80 and mix until the solution is clear.[3]

-

Add 45% of the final volume of saline and mix well.[3]

-

The final concentration of DMSO in this formulation is 10%.[3]

-

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[3]

Protocol 2: Corn Oil Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]

-

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

-

Add 90% of the final volume of corn oil and mix thoroughly.[3]

-

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[3]

| Vehicle Component | Protocol 1 (% volume) | Protocol 2 (% volume) |

| DMSO | 10 | 10 |

| PEG300 | 40 | - |

| Tween-80 | 5 | - |

| Saline | 45 | - |

| Corn Oil | - | 90 |

| Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |

Experimental Protocols

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on purified ACC protein.

Protocol:

-

Purify recombinant ACC protein from Sf9 cells or liver tissue.[3]

-

Prepare an assay buffer containing: 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, 0.5 mg/mL BSA, 5 mM ATP, 250 µM acetyl-CoA, and 4.1 mM NaHCO₃ with 0.086 mM NaH¹⁴CO₃.[3]

-

Incubate the purified ACC protein with varying concentrations of this compound in the assay buffer.

-

Incubate for 40 minutes at 37°C.[3]

-

Measure the incorporation of ¹⁴C from NaH¹⁴CO₃ into a stable product to determine ACC activity.

Cellular De Novo Lipogenesis (DNL) and Fatty Acid Oxidation (FAO) Assays

These assays assess the effect of this compound on DNL and FAO in cultured cells.

Protocol:

-

Plate cells (e.g., hepatocytes) in appropriate culture medium.

-

Pre-incubate the cells with desired concentrations of this compound for 1 hour.[3]

-

For DNL assay: Add ¹⁴C-labeled acetate (65-260 µM) to the medium and incubate for an additional 1-3 hours.[3]

-

For FAO assay: Add ³H-labeled palmitate (0.018 mM) to the medium and incubate for an additional 1-3 hours.[3]

-

After incubation, extract intracellular lipids (for DNL) or measure released ³H-labeled fatty acids (for FAO).[3]

-

Quantify the amount of radioactivity to determine the rates of DNL and FAO.

Caption: Workflow for cellular DNL and FAO assays.

In Vivo Studies in Mice

This compound has been evaluated in various mouse models to assess its effects on hepatic steatosis and lipid metabolism.[1]

Animal Models and Dosing:

-

KKAy mice: A model of obesity, type 2 diabetes, and fatty liver.[1]

-

C57BL/6J mice: Often used with a high-fat diet to induce obesity and hepatic steatosis.[1]

-

Oral administration of 10 or 30 mg/kg/day for 4 weeks has been studied.[3]

-

Experimental Procedures:

-

Acclimate mice to oral dosing by administering the vehicle (e.g., distilled water, 0.2 mL/mouse) for 7 days prior to the study.[1]

-

Administer this compound or vehicle orally at the desired dose.

-

At specified time points post-dose, collect blood samples for analysis of plasma triglycerides and ketones.

-

Harvest liver tissue for ex vivo DNL measurement or histological analysis.[1]

Ex Vivo Hepatic DNL Measurement:

-

Immediately after dissection, prepare liver slices.[1]

-

Incubate the liver slices in DMEM with 0.5 mM ¹⁴C-acetate for 60 minutes at 37°C.[1]

-

Extract the lipid fraction from the liver slices using a chloroform-methanol mixture (2:1) and saponify.[1]

-

Measure the radioactivity in the saponified lipid fraction using a scintillation counter to determine the rate of DNL.[1]

| Parameter | KKAy Mice | C57BL/6J Mice (High-Fat Diet) |

| Diet | Chow | High-fat/high-sucrose |

| Single Dose | 0.3 - 3 mg/kg (p.o.) | - |

| Chronic Dosing | - | 10 or 30 mg/kg/day (p.o.) for 4 weeks |

| Effect on DNL | Dose-dependent decrease (ID₅₀ = 0.9 mg/kg) | Reduction of 83%, 70%, and 51% at 4, 8, and 12 hr post-30 mg/kg dose |

| Effect on Plasma Ketones | Increase of 1.5 to 3-fold with 30 and 100 mg/kg doses | - |

Clinical Findings and Considerations

Clinical trials in humans with non-alcoholic fatty liver disease (NAFLD) have shown that this compound effectively reduces hepatic steatosis.[2][6] However, a significant and unexpected finding was a marked increase in plasma triglycerides.[2][5][6][7] Researchers using this compound should be aware of this on-target effect and consider its implications for their experimental design and interpretation of results. The increase in triglycerides is attributed to the activation of SREBP-1c following the reduction of polyunsaturated fatty acids in the liver.[2][8]

References

- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. | Sigma-Aldrich [merckmillipore.com]

- 8. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

Application Notes and Protocols: Dosing Regimen of MK-4074 in C57BL/6J Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4074 is a potent and liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), with IC50 values of approximately 3 nM.[1][2] Its liver specificity is attributed to its uptake by organic anion transport proteins (OATP) expressed on hepatocytes.[2][3] ACC enzymes play a crucial role in the regulation of fatty acid synthesis and oxidation. By inhibiting ACC, this compound effectively reduces de novo lipogenesis (DNL) and promotes fatty acid oxidation (FAO).[3] These characteristics make this compound a valuable tool for studying metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis, in preclinical models. This document provides detailed application notes and protocols for the dosing regimen of this compound in C57BL/6J mouse models based on established research.

Mechanism of Action of this compound

This compound inhibits both ACC1 and ACC2. ACC1 is a key enzyme in the synthesis of malonyl-CoA in the cytoplasm, a fundamental building block for fatty acid synthesis. ACC2, located on the outer mitochondrial membrane, also produces malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for oxidation. By inhibiting both isoforms, this compound comprehensively blocks fatty acid synthesis and promotes their breakdown.

References

Application Notes & Protocols: Measuring Hepatic Triglyceride Content Following MK-4074 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used for measuring hepatic triglyceride content in preclinical and clinical research involving MK-4074. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and data presentation guidelines.

Introduction to this compound

This compound is a potent, liver-specific inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms.[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[3] By inhibiting ACC, this compound effectively reduces the production of malonyl-CoA, thereby decreasing fatty acid synthesis and stimulating fatty acid oxidation.[2][4] This mechanism makes it a valuable tool for studying non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis.

A critical and paradoxical finding is that while this compound reduces hepatic triglyceride content, it has been shown to significantly increase plasma triglyceride levels.[1][2][5] This is attributed to a downstream effect of reduced malonyl-CoA, which leads to polyunsaturated fatty acid (PUFA) deficiency, activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and subsequent increased secretion of Very Low-Density Lipoprotein (VLDL) from the liver.[2][3][5]

Mechanism of Action: Signaling Pathway

The diagram below illustrates the molecular pathway through which this compound modulates lipid metabolism in the liver.

Caption: this compound inhibits ACC, reducing hepatic triglycerides but increasing plasma VLDL secretion.

Experimental Workflow

Successful measurement of hepatic triglycerides post-treatment involves a systematic workflow from animal model selection to data analysis. Common preclinical models include mice fed a high-fat diet (HFD) or a high-fat/high-sucrose (HF/HS) diet to induce hepatic steatosis.[1][6][7]

The general experimental procedure is outlined below.

Caption: Workflow for analyzing hepatic triglycerides after in vivo this compound treatment.

Experimental Protocols

Protocol 1: Biochemical Quantification of Hepatic Triglycerides

This protocol details the extraction and colorimetric measurement of triglycerides from liver tissue. It is adapted from standard laboratory procedures and is suitable for use with commercially available assay kits.[8][9]

Materials:

-

Frozen liver tissue (~50-100 mg)

-

Isopropanol

-

Homogenizer (e.g., Bead beater or Dounce)

-

Microcentrifuge and tubes

-

Commercial Triglyceride Quantification Kit (e.g., Sigma-Aldrich MAK266, Abcam ab65336)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Weigh approximately 50-100 mg of frozen liver tissue.

-

Add isopropanol at a ratio of 10 µL per 1 mg of tissue (e.g., 500 µL for 50 mg tissue).

-

Homogenize the tissue thoroughly on ice until no visible tissue clumps remain.

-

-

Lipid Extraction:

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[9]

-

Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube. This is the liver lipid extract.

-

-

Triglyceride Measurement:

-

Follow the manufacturer's instructions for the chosen triglyceride assay kit. The general principle involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.

-

Prepare a standard curve using the glycerol or triglyceride standards provided with the kit.

-

Add a small volume (e.g., 2-10 µL) of the liver lipid extract to a 96-well plate.

-

Add the reaction mix from the kit to all wells (samples and standards).

-

Incubate for the time specified in the kit protocol (typically 30-60 minutes) at room temperature or 37°C to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence using a microplate reader.

-

Subtract the blank reading from all sample and standard readings.

-

Generate a standard curve by plotting the absorbance/fluorescence values of the standards against their known concentrations.

-

Determine the triglyceride concentration in the samples from the standard curve.

-

Normalize the triglyceride content to the initial weight of the liver tissue used (e.g., express as mg of triglyceride per gram of liver tissue).

-

Protocol 2: Histological Assessment with Oil Red O Staining

This protocol provides a method for the qualitative and semi-quantitative visualization of neutral lipids in liver sections.[10] Digital analysis can be used for more objective quantification.[11]

Materials:

-

Fresh liver tissue

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

10% Formalin or 4% Paraformaldehyde (ice-cold)

-

Oil Red O (ORO) staining solution

-

Propylene Glycol or 60% Isopropanol

-

Hematoxylin for counterstaining

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation and Sectioning:

-

Immediately after harvest, embed a small piece of fresh liver tissue in OCT compound and snap-freeze in liquid nitrogen or on dry ice. Store at -80°C until sectioning.

-

Cut frozen sections at a thickness of 8-10 µm using a cryostat.

-

Mount the sections onto microscope slides and allow them to air-dry for 30-60 minutes.

-

-

Fixation:

-